

Detailed Protocol: Determination of Oxine-Copper in Citrus by LC-MS/MS

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Compound Focus: Oxine-copper

CAS No.: 13014-03-4

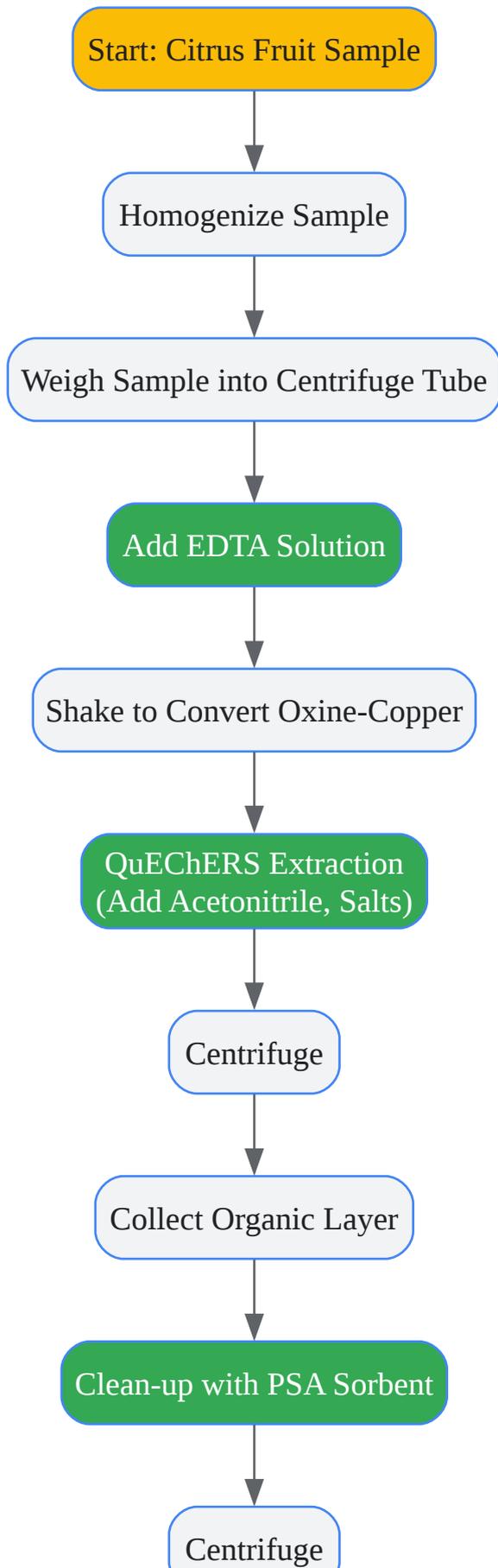
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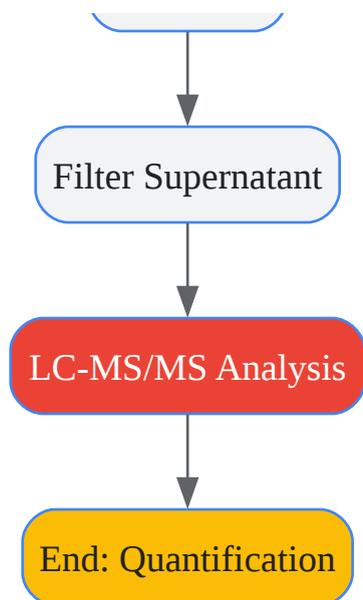
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This protocol is adapted from a published method for the simultaneous determination of **oxine-copper** and pyraclostrobin in citrus fruit [1].

- **Principle:** The method uses ethylene diamine tetra-acetic acid (EDTA) as a competitive ligand to convert the insoluble **oxine-copper** complex into soluble 8-hydroxyquinoline for analysis [1].
- **Analytical Technique:** Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

The workflow for sample preparation and analysis is outlined below:





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Key Reagents and Equipment:

- **Reagents:** Oxine-copper standard, EDTA, acetonitrile (HPLC-grade), primary secondary amine (PSA) sorbent, NaCl, MgSO₄ [1].
- **Equipment:** LC-MS/MS system, analytical balance, centrifuge, vortex mixer, volumetric flasks and pipettes.

Method Validation Data: The published method was validated with the following performance characteristics [1]:

- **Table 1: Method Performance Parameters**

Parameter	Result / Value
Linear Range	Not explicitly stated, but correlation coefficients were 0.9904–0.9998 [1].
Limit of Detection (LOD)	0.012–0.8 µg kg ⁻¹ [1].
Limit of Quantitation (LOQ)	0.04–2.6 µg kg ⁻¹ in citrus [1].
Average Recovery	79.1–114.9% [1].
Precision (RSD)	Less than 7.4% [1].

Parameter	Result / Value
Half-life in Citrus	1.94–3.67 days [1].
Terminal Residues	<0.08–8.99 mg kg ⁻¹ [1].

Guidance for GC Method Development and Validation

Although a direct GC method was not found, the following general parameters and steps are crucial for developing and validating any GC method for pesticide analysis.

- **Table 2: Key GC Method Validation Parameters [2] [3]**

Parameter	Description & Acceptance Criteria
Specificity	Ability to distinguish the analyte from interference. No interference at the retention time of the analyte [2] [3].
Linearity	Linear relationship between concentration and detector response. Correlation coefficient (r) should typically be ≥ 0.999 [2] [3].
Accuracy	Closeness of measured value to true value. Often assessed by recovery studies (95-105% is often acceptable) [3].
Precision	Degree of agreement among individual test results. Expressed as %RSD; <2% for repeatability, <3% for intermediate precision [2] [3].
LOD & LOQ	Limits of Detection and Quantitation. Determined by signal-to-noise ratio: LOD \approx 3:1, LOQ \approx 10:1 [2] [3].
Robustness	Method capacity to remain unaffected by small, deliberate variations in parameters (e.g., flow rate, temperature) [2].

Sample Preparation Consideration: A significant challenge in analyzing **oxine-copper** is its low solubility. The LC-MS/MS method uses EDTA to break the complex [1]. For GC analysis, you would likely need to investigate a similar derivatization approach to convert the complex into a volatile compound. Research

suggests using **silylation reagents** like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to derivative carboxylic acids and other polar compounds for GC analysis, though this has not been reported specifically for **oxine-copper** [4].

Conclusion and Research Notes

In summary:

- A **validated LC-MS/MS method** is available for determining **oxine-copper** in citrus, using EDTA to solubilize the complex [1].
- A specific GC method was not found in the current literature. Developing one would require solving the volatility issue, potentially via **derivatization**.
- Any new analytical method must be rigorously validated against established parameters [2] [3].

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